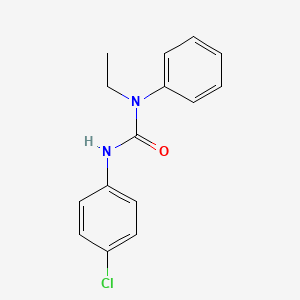

3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea

Description

Overview of Urea (B33335) Derivatives and Their Structural Diversity

Urea derivatives are a major class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms. The immense structural diversity of this family arises from the nature of the substituents attached to these nitrogens. Molecules can be mono-, di-, tri-, or tetra-substituted with a wide array of alkyl, aryl, or other functional groups. N,N,N'-trisubstituted ureas, such as the subject of this article, represent an unsymmetrically substituted subclass where one nitrogen atom bears two substituents and the other bears one.

The synthesis of these compounds is versatile. A predominant method involves the reaction of an isocyanate with a suitable amine, which allows for the creation of unsymmetrical urea derivatives. nih.gov Alternative and safer methods have been developed to avoid the use of hazardous reagents like phosgene (B1210022), employing substitutes such as N,N'-Carbonyldiimidazole (CDI). nih.gov Other synthetic routes include Hofmann, Lossen, and Curtius rearrangements, which proceed through isocyanate intermediates to generate the final urea structure. nih.gov

Academic Significance of Substituted Phenylurea Scaffolds

The phenylurea scaffold, which contains at least one phenyl group attached to a urea nitrogen, is a privileged structure in chemical and pharmaceutical research. nih.govchemicalbook.com These compounds are recognized for their wide-ranging applications, serving as crucial intermediates in organic synthesis and as foundational structures in materials science. thieme.de

In the realm of medicinal chemistry, substituted phenylureas are of paramount academic interest due to their ability to act as key pharmacophores. They are integral to the design of molecules with diverse biological activities. nih.govthieme.de Research has demonstrated that compounds based on this scaffold can function as potent enzyme inhibitors and receptor modulators. nih.govnih.gov For instance, specific trisubstituted phenylurea derivatives have been identified as powerful antagonists for the neuropeptide Y5 (NPY5) receptor, highlighting the scaffold's potential in developing new therapeutic agents. nih.gov The versatility of the phenylurea core allows chemists to systematically modify its structure to fine-tune activity and explore structure-activity relationships. nih.govnih.gov

Specific Research Focus: The Chemical Compound 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea

The compound this compound is a specific example of an N,N,N'-trisubstituted urea. Its structure features a 4-chlorophenyl group on one nitrogen of the urea core and both an ethyl and a phenyl group on the other nitrogen. This particular arrangement of substituents defines its chemical properties and its place within the broader family of phenylurea derivatives.

While extensive, dedicated research on this compound is not widely published, its identity is confirmed in chemical inventories. It is recognized as a rare chemical compound available for early-stage discovery research. sigmaaldrich.com This status suggests its potential use as a building block in the synthesis of more complex molecules or as a member of a chemical library for screening purposes.

The structural elements of this compound are noteworthy. The presence of a 4-chlorophenyl group is a common feature in many biologically active molecules, where the halogen can influence binding affinity and metabolic stability. nih.gov The N-ethyl-N-phenyl substitution on the other side provides a distinct three-dimensional architecture that can be crucial for molecular recognition at a biological target. Research into analogous trisubstituted ureas has shown that modifications to these substituent groups can lead to highly potent and selective compounds. nih.gov Therefore, the research interest in this compound lies in its potential to contribute to the understanding of structure-activity relationships within this class of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82744-96-5 | sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₅ClN₂O | sigmaaldrich.com |

| Molecular Weight | 274.75 g/mol | - |

Structure

3D Structure

Properties

CAS No. |

82744-96-5 |

|---|---|

Molecular Formula |

C15H15ClN2O |

Molecular Weight |

274.74 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1-ethyl-1-phenylurea |

InChI |

InChI=1S/C15H15ClN2O/c1-2-18(14-6-4-3-5-7-14)15(19)17-13-10-8-12(16)9-11-13/h3-11H,2H2,1H3,(H,17,19) |

InChI Key |

LZZNVKOLXMSRHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorophenyl 1 Ethyl 1 Phenyl Urea and Analogous Trisubstituted Ureas

Classical Urea (B33335) Bond Formation Strategies

Traditional methods for forming the urea linkage remain fundamental in organic synthesis, offering reliable and well-established routes to the target compounds.

The reaction between an amine and an isocyanate is a cornerstone of urea synthesis due to its efficiency and high atom economy. acs.orgnih.gov This method is particularly effective for creating unsymmetrical ureas. The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea can be directly achieved by the coupling of N-ethylaniline with 4-chlorophenyl isocyanate. molbase.com

The general approach involves the nucleophilic attack of the secondary amine (N-ethylaniline) on the electrophilic carbonyl carbon of the isocyanate (4-chlorophenyl isocyanate). This reaction is typically straightforward and provides the desired trisubstituted urea in good yield. nih.gov

Historically, the isocyanate precursors are often generated from primary amines using phosgene (B1210022) or its safer equivalents like triphosgene. nih.gov However, the direct availability of various isocyanates makes this a common and convenient route. asianpubs.org The reaction scope is broad, allowing for the synthesis of a diverse library of urea derivatives by varying the amine and isocyanate starting materials. acs.org

Table 1: Examples of Amine-Isocyanate Coupling for Urea Synthesis

| Amine Reactant | Isocyanate Reactant | Resulting Urea Product | Reference |

|---|---|---|---|

| N-Ethylaniline | 4-Chlorophenyl Isocyanate | This compound | molbase.com |

| 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | 4-chlorophenyl isocyanate | 3-[3-[3-(4-chlorophenyl)-ureido]-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | nih.gov |

| Aryl amines | Aryl isocyanates | Diaryl urea derivatives | asianpubs.org |

The use of carbamates as precursors offers a valuable alternative for the synthesis of trisubstituted ureas, avoiding the direct handling of potentially hazardous isocyanates. organic-chemistry.org In these methods, a carbamate (B1207046) is reacted with an amine to form the urea bond.

One notable approach involves the use of aluminum amide complexes to facilitate the conversion of carbamates into ureas. organic-chemistry.org This method is effective for producing bi-, tri-, and tetra-substituted ureas from carbamate-protected primary or secondary amines. organic-chemistry.org For instance, methyl and benzyl (B1604629) carbamates can react selectively with amines in the presence of trimethylaluminum. organic-chemistry.org

Another strategy employs a zirconium(IV)-catalyzed exchange process, where carbamates react with amines to yield ureas. acs.org This catalytic method is suitable for preparing mono-, di-, and trisubstituted ureas. acs.org Furthermore, Boc-protected amines can be converted into ureas using lithium tert-butoxide, presenting a more sustainable pathway that avoids toxic reagents. rsc.org

Table 2: Carbamate-Mediated Synthesis of Ureas

| Carbamate Type | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Methyl and Benzyl Carbamates | Aluminum amide complexes (e.g., from piperidine (B6355638) and trimethylaluminum) | Allows for the synthesis of bi-, tri-, and tetra-substituted ureas. | organic-chemistry.org |

| O-Alkyl Carbamates | Zr(IV)-MeHYQ | Catalytic exchange process for mono-, di-, and trisubstituted ureas. | acs.org |

| Boc-protected amines | Lithium tert-butoxide | Sustainable method avoiding hazardous reagents. | rsc.org |

| Phenyl or 4-nitrophenyl carbamates | Microwave irradiation | High-yielding method for di-, tri-, and tetrasubstituted ureas. | thieme-connect.com |

Carbonylation reactions provide a direct route to ureas by introducing a carbonyl group between two amine moieties. These methods often utilize carbon monoxide (CO) or a CO surrogate.

A significant advancement in this area is the direct palladium-catalyzed oxidative carbonylation of a mixture of a primary and a secondary amine, which can produce trisubstituted ureas with high efficiency. acs.org These reactions are typically performed under a CO and air atmosphere. acs.org

As a safer alternative to phosgene, S,S-dimethyl dithiocarbonate (DMDTC) can be used for the carbonylation of aliphatic amines to produce N,N,N'-trialkylureas. organic-chemistry.orgresearchgate.net A notable advantage of this method is that the reactions can be conducted in water, enhancing the green profile of the synthesis. organic-chemistry.orgresearchgate.net Palladium-catalyzed carbonylation of azides in the presence of amines and carbon monoxide also offers a pathway to unsymmetrical ureas. organic-chemistry.org

Advanced and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These include one-pot multicomponent reactions and the use of microwave assistance to accelerate reaction rates and improve yields.

One-pot multicomponent reactions (MCRs) are highly desirable as they combine several synthetic steps into a single operation, reducing waste and saving time. For the synthesis of trisubstituted ureas, several MCRs have been developed.

One such method allows for the synthesis of trisubstituted ureas from α-chloroaldoxime O-methanesulfonates and secondary amines under mild conditions in a one-pot fashion. rsc.org Another approach involves the in situ generation of isocyanates from Boc-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), followed by reaction with another amine to form disubstituted and trisubstituted ureas in high yields. organic-chemistry.org The use of Mitsunobu's reagent also enables a one-pot synthesis of substituted ureas from the corresponding amines. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. thieme-connect.comresearchgate.net

The synthesis of trisubstituted ureas has significantly benefited from this technology. For example, the reaction of carbamates with amines to form ureas is considerably more efficient under microwave irradiation. thieme-connect.com A comparison showed that a reaction requiring 24 hours under thermal reflux conditions could be completed in just 15 minutes with microwave assistance, with a higher yield. thieme-connect.com

Microwave-assisted parallel synthesis has been employed for the rapid generation of di- and trisubstituted urea libraries from polymer-supported carbamates. researchgate.net Furthermore, zirconium(IV)-catalyzed carbamate-urea exchange reactions to form trisubstituted ureas are completed in as little as 15 minutes with microwave heating. acs.org A very fast, gas-free carbonylation for preparing ureas has also been developed using microwave heating with dicobalt octacarbonyl, yielding symmetrical and unsymmetrical ureas. organic-chemistry.org

Table 3: Comparison of Thermal vs. Microwave-Assisted Synthesis of a Urea Derivative

| Method | Reaction Time | Isolated Yield | Reference |

|---|---|---|---|

| Thermal (Reflux) | 24 hours | 68% | thieme-connect.com |

| Microwave-Assisted (100 °C) | 15 minutes | 90% | thieme-connect.com |

Catalyst-Free and Aqueous Medium Syntheses

The development of synthetic methods that operate in water without the need for a catalyst represents a significant advance in green chemistry. Such processes are not only environmentally benign but also offer practical simplicity and potential for scalability.

A mild, efficient, and straightforward method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for an organic co-solvent. nih.govrsc.org This technique allows for the formation of a variety of ureas in good to excellent yields and high purity, often requiring only simple filtration or extraction for isolation, thereby avoiding silica (B1680970) gel chromatography. nih.gov The process is effective for producing mono-, di-, and cyclic ureas and has been successfully applied to the gram-scale synthesis of commercially important molecules. nih.gov An interesting feature of these reaction conditions is the potential for unique substrate selectivity when reacting a mixture of two different amines. nih.govrsc.org The use of aqueous hydrochloric acid with potassium isocyanate enables the conversion of a broad range of amines into N-substituted ureas without heating or catalysts. nih.gov Some studies have noted that syntheses proceeding through in-situ formed isocyanate intermediates can be smoothly conducted in water, yielding the desired product without significant formation of hydrolyzed byproducts. tandfonline.com

Another innovative catalyst-free approach involves the use of carbonyl sulfide (B99878) (COS) as a reagent for the synthesis of unsymmetrical ureas from amines. rsc.org This method has successfully overcome previous limitations, enabling the selective synthesis of unsymmetrical ureas from combinations of aliphatic primary and secondary amines, or from sterically hindered primary amines and aromatic primary amines. rsc.org The strategy demonstrates high tolerance for various functional groups and achieves good to excellent yields. Mechanistic studies suggest that high selectivity is achieved by controlling the reaction temperature in stages, selecting appropriate substrate structures and ratios, and managing the amount of COS used. rsc.org

Table 1: Catalyst-Free and Aqueous Synthesis Methods for Ureas

| Method | Reagents | Solvent | Key Features | Yields | Ref. |

|---|---|---|---|---|---|

| Cyanate Addition | Amine, Potassium Isocyanate (KOCN), aq. HCl | Water | No organic solvent, no heating, no catalyst, scalable. | Good to Excellent | nih.gov, rsc.org |

| Carbonyl Sulfide Reaction | Amines, Carbonyl Sulfide (COS) | Varies | Highly selective for unsymmetrical ureas, mild conditions. | Good to Excellent | rsc.org |

Isocyanate Surrogates and Masked Isocyanates in Urea Synthesis

Given the hazardous nature of isocyanates, significant research has focused on developing safer alternatives, known as isocyanate surrogates or masked isocyanates. These compounds generate the reactive isocyanate species in situ, avoiding the need to handle the toxic intermediates directly.

A variety of precursors have been explored for the in situ generation of isocyanates, including those derived from carboxylic acids (via Curtius rearrangement), amides (via Hofmann rearrangement), and hydroxamic acids (via Lossen rearrangement). tandfonline.com More recent and often more practical approaches utilize formamides, acetoacetanilides, dioxazolones, and even other urea molecules.

Formamides: Formamides can serve as potent isocyanate surrogates through ruthenium-based pincer complex catalyzed dehydrogenative coupling reactions. acs.org This mechanistically driven approach provides an atom-efficient and selective route to a wide range of ureas and related compounds. acs.org

Acetoacetanilides: Acetoacetanilides function as masked reagents that liberate reactive isocyanates in situ. lnu.edu.cn Their reaction with various primary and secondary amines provides a general and practical method for preparing unsymmetrically substituted ureas in high yields. lnu.edu.cn

3-Substituted Dioxazolones: In a phosgene- and metal-free synthesis, 3-substituted dioxazolones act as precursors to isocyanate intermediates. tandfonline.comtandfonline.com The reaction proceeds under mild heating in the presence of a non-toxic base like sodium acetate (B1210297) and methanol (B129727) as a solvent, producing unsymmetrical phenylureas with high chemoselectivity and in moderate to excellent yields. tandfonline.comtandfonline.com

Hindered Trisubstituted Ureas: In a novel approach, sterically hindered trisubstituted ureas can themselves act as masked isocyanates. nih.goved.ac.uk These compounds undergo efficient substitution reactions with a range of nucleophiles, including amines and alcohols, under neutral conditions. The increased steric hindrance on the nitrogen atoms facilitates the dissociation to form an isocyanate intermediate, which is then trapped by a nucleophile. nih.gov For example, while N,N-dimethyl and N,N-diethyl ureas are generally unreactive, the more hindered N,N-diisopropyl urea and particularly N-alkyl-N-tert-butyl ureas show significant reactivity. nih.gov

Other Methods: A one-pot synthesis can transform Boc-protected amines into ureas by using 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate the isocyanate in situ. acs.org Another method involves a microwave-assisted Staudinger–aza-Wittig reaction of alkyl azides with a phosphine (B1218219) reagent under a carbon dioxide atmosphere to generate the isocyanate intermediate, which is then reacted with an amine. beilstein-journals.org

Table 2: Selected Isocyanate Surrogates and Masked Isocyanates

| Surrogate/Masked Reagent | Reaction Conditions | Key Features | Ref. |

|---|---|---|---|

| Formamides | Ruthenium pincer catalyst | Atom-efficient, selective. | acs.org |

| Acetoacetanilides | Reaction with amines | General, practical for unsymmetrical ureas. | lnu.edu.cn |

| 3-Substituted Dioxazolones | NaOAc, MeOH, heat | Phosgene- and metal-free, eco-friendly. | tandfonline.com, tandfonline.com |

| Hindered Trisubstituted Ureas | Neutral conditions, heat | Functions as masked isocyanate for carbamoylation. | nih.gov, ed.ac.uk |

| Boc-Protected Amines | 2-chloropyridine, Tf₂O | One-pot synthesis from protected amines. | acs.org |

| Alkyl Azides | PS-PPh₂, CO₂, microwave | One-pot, two-step process. | beilstein-journals.org |

Stereoselective Synthesis Considerations

The synthesis of chiral ureas, where the molecule is non-superimposable on its mirror image, requires stereoselective methods to control the spatial arrangement of atoms. Asymmetric synthesis aims to produce a single enantiomer of the final product, which is crucial when such compounds are developed for biological applications where stereochemistry often dictates activity. Key strategies include the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

The development of chiral Brønsted bases has emerged as a powerful tool for catalyzing enantioselective reactions, although the creation of such strong base catalysts remains a challenge. acs.org Chiral anionic Brønsted bases featuring a N,N′-dialkyl ureate moiety have been developed and have shown prominent catalytic activity in the enantioselective addition of pronucleophiles to various electrophiles. acs.org The structural tunability of these chiral catalysts is key to expanding the scope of enantioselective transformations. acs.org

Another approach involves the stereoselective rearrangement of glycosyl trichloroacetimidates, catalyzed by nickel, to synthesize α-glycosyl ureas. nih.gov In this method, the α-stereoselectivity at the anomeric carbon is controlled by the nature of the cationic nickel catalyst. The resulting α-glycosyl trichloroacetamides can be directly converted into α-glycosyl ureas upon reaction with amines, with the stereochemical integrity at the newly formed urea linkage remaining intact. nih.gov

Chiral urea compounds have also been synthesized and employed as organocatalysts to accelerate reactions and induce asymmetry. researchgate.net For instance, chiral ureas have been used to catalyze the hetero-Michael conjugate addition of pyrrolidine (B122466) to γ-crotonolactone, demonstrating the potential for asymmetric induction. researchgate.net The principle of hydrogen-bonding interactions is crucial for the molecular recognition and activation processes that allow these urea-based catalysts to facilitate stereoselective transformations. researchgate.net The confinement of reactions within nanostructured environments, mimicking enzymatic active sites, is also an emerging strategy to impose stereocontrol on chemical transformations. rsc.org

Table 3: Approaches to Stereoselective Synthesis of Chiral Ureas

| Strategy | Description | Example | Ref. |

|---|---|---|---|

| Enantioselective Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Chiral ureate Brønsted bases catalyzing enantioselective additions. | acs.org |

| Stereospecific Rearrangement | A stereocenter in the starting material directs the stereochemical outcome of a rearrangement. | Nickel-catalyzed acs.orgtandfonline.com-rearrangement of glycosyl trichloroacetimidates. | nih.gov |

| Chiral Organocatalysis | A synthesized chiral urea is used as a catalyst to induce stereoselectivity in another reaction. | Chiral urea catalysts for asymmetric hetero-Michael reactions. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of N,n,n Trisubstituted Phenylureas

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the analysis of molecular structure and bonding in N,N,N'-trisubstituted phenylureas.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Conformational and Functional Group Analysis

The infrared and Raman spectra of phenylurea derivatives are characterized by distinct vibrational modes that are sensitive to the substitution pattern and conformation of the molecule. For a representative compound like 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea, the spectra would be dominated by vibrations of the phenyl rings, the urea (B33335) moiety, and the ethyl group.

Key vibrational assignments for phenylurea-type structures, based on studies of similar molecules, include:

N-H Stretching: The N-H stretching vibration is a crucial diagnostic band. In trisubstituted ureas, a single N-H bond exists, and its stretching frequency is highly sensitive to hydrogen bonding. In a non-bonded state, this band is expected in the region of 3400-3450 cm⁻¹.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is typically strong in the infrared spectrum and appears in the 1630-1680 cm⁻¹ region. orientjchem.org Its precise position is influenced by the electronic effects of the substituents and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): These mixed vibrations occur at lower frequencies. The Amide II band, which is a combination of N-H bending and C-N stretching, is found around 1550-1590 cm⁻¹. The Amide III band, another coupled vibration, is typically observed in the 1250-1350 cm⁻¹ range.

Phenyl Ring Vibrations: The aromatic rings give rise to several characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹. orientjchem.org Ring stretching vibrations (νC=C) typically appear in the 1400-1600 cm⁻¹ region. orientjchem.org Out-of-plane (OOP) C-H bending vibrations are found between 700 and 900 cm⁻¹, and their pattern can be indicative of the substitution pattern on the phenyl ring. For the 4-chlorophenyl group, a strong band is expected around 820-840 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration for the chlorophenyl group is expected in the 700-800 cm⁻¹ region.

FT-IR and Raman spectroscopy are complementary techniques. thermofisher.com While the C=O stretch is strong in the IR spectrum, C=C ring stretching modes are often more intense in the Raman spectrum. orientjchem.org The comparison of both spectra can aid in a more complete vibrational assignment. orientjchem.orgnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3200-3450 | Position is highly sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Generally weak to medium intensity. orientjchem.org |

| Aliphatic C-H Stretch | 2850-2980 | From the ethyl group. |

| C=O Stretch (Amide I) | 1630-1680 | Strong in IR, position affected by hydrogen bonding. orientjchem.org |

| N-H Bend / C-N Stretch (Amide II) | 1550-1590 | Characteristic of the urea linkage. |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands are often observed. orientjchem.org |

| C-Cl Stretch | 700-800 | Characteristic of the chlorophenyl group. |

Analysis of Hydrogen Bonding Networks in Urea Structures

Hydrogen bonding plays a critical role in the solid-state structure and properties of urea derivatives. nih.govnih.govresearchgate.net In N,N,N'-trisubstituted ureas, the single N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a primary hydrogen bond acceptor. nih.govnih.govresearchgate.net

FT-IR spectroscopy is particularly effective for studying hydrogen bonding. The formation of a hydrogen bond (N-H···O=C) leads to a significant red-shift (shift to lower frequency) and broadening of the N-H stretching band. The magnitude of this shift correlates with the strength of the hydrogen bond. Similarly, the C=O stretching band also shifts to a lower frequency upon hydrogen bonding, although the effect is typically less pronounced than for the N-H stretch.

In the solid state, N,N,N'-trisubstituted phenylureas are likely to form intermolecular hydrogen bonds, creating chains or more complex networks. nih.govnih.govresearchgate.net In dilute solutions of non-polar solvents, these intermolecular bonds can be disrupted, leading to the appearance of a sharp "free" N-H stretching band at higher wavenumbers. By studying the concentration dependence of the IR spectra, it is possible to distinguish between intramolecular and intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

For this compound, ¹H and ¹³C NMR spectra would provide a wealth of structural information.

¹H NMR:

Aromatic Protons: The protons on the phenyl and 4-chlorophenyl rings would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The 4-chlorophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the ring. The protons on the unsubstituted phenyl ring would show more complex splitting patterns.

N-H Proton: The proton on the nitrogen would appear as a singlet or a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. Its chemical shift could range from δ 5.0 to 9.0 ppm.

Ethyl Group Protons: The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methylene protons would be deshielded by the adjacent nitrogen atom and would appear at a higher chemical shift than the methyl protons.

¹³C NMR:

Carbonyl Carbon: The carbonyl carbon of the urea group is highly deshielded and would appear at a low field, typically in the range of δ 150-160 ppm.

Aromatic Carbons: The aromatic carbons would appear in the region of δ 110-150 ppm. The carbon attached to the chlorine atom (ipso-carbon) in the 4-chlorophenyl ring would have a distinct chemical shift. The chemical shifts of the other aromatic carbons would be influenced by the substituent effects of the urea and chloro groups.

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group would appear at a higher field (lower chemical shift) compared to the aromatic carbons.

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | ¹H | 7.0 - 8.0 | m, d |

| N-H | ¹H | 5.0 - 9.0 | s (broad) |

| -CH₂- (ethyl) | ¹H | ~3.5 - 4.0 | q |

| -CH₃ (ethyl) | ¹H | ~1.1 - 1.3 | t |

| C=O | ¹³C | 150 - 160 | |

| Aromatic | ¹³C | 110 - 150 | |

| -CH₂- (ethyl) | ¹³C | ~40 - 50 | |

| -CH₃ (ethyl) | ¹³C | ~12 - 16 |

Advanced NMR Techniques for Stereochemical and Dynamic Studies

Advanced NMR techniques can provide further insights into the three-dimensional structure and dynamic processes within the molecule.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for example, between the methylene and methyl protons of the ethyl group, and among the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons (like the carbonyl and ipso-aromatic carbons) by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of protons. For instance, NOE correlations between the ethyl group protons and the protons of the phenyl ring would provide information about the preferred conformation around the N-phenyl bond.

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate dynamic processes such as restricted rotation around the C-N bonds of the urea moiety. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers for these rotational processes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of N,N,N'-trisubstituted phenylureas under electron ionization (EI) would likely proceed through several characteristic pathways. Common fragmentation patterns for phenylureas involve cleavage of the bonds adjacent to the carbonyl group. For the title compound, key fragment ions could arise from:

Cleavage of the N-N' bond, leading to the formation of [C₆H₅(C₂H₅)NCO]⁺ and [HNC₆H₄Cl]⁺ ions or their corresponding radical cations.

McLafferty-type rearrangements involving the ethyl group.

Loss of small neutral molecules such as CO or C₂H₄.

Fragmentation of the aromatic rings.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like ureas. In ESI-MS, this compound is expected to be detected primarily as a protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unambiguously determining the elemental composition of the molecule. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). nih.gov For the target compound, the molecular formula is C₁₅H₁₅ClN₂O. sigmaaldrich.com

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula Confirmed |

| [M+H]⁺ | 275.0946 | Hypothetical | <5 | C₁₅H₁₆ClN₂O⁺ |

Note: This table presents the expected data from an HRMS experiment. The calculated m/z is based on the compound's molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) following ESI can be used to fragment the parent ion ([M+H]⁺) to confirm the connectivity of the atoms. The fragmentation of phenylureas is often predictable and provides key structural information. nih.gov For this compound, the primary fragmentation pathways are expected to involve the cleavage of the C-N bonds of the urea moiety.

Key predicted fragmentation steps include:

Cleavage of the bond between the carbonyl carbon and the nitrogen atom of the N-ethyl-N-phenyl group, leading to the formation of a 4-chlorophenylisocyanate fragment ion or a related ion.

Cleavage of the bond between the carbonyl carbon and the nitrogen of the 4-chlorophenylamino group, resulting in an N-ethyl-N-phenylaminium ion.

Loss of the ethyl group from the parent ion.

The fragmentation pattern for related phenylurea herbicides often involves hydroxylations, demethylations, and dearylations, providing further insight into how such molecules behave under MS/MS conditions. nih.gov The position of the chlorine atom can also influence fragmentation pathways. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 275.09)

| Proposed Fragment Ion Structure | Fragment m/z (monoisotopic) | Neutral Loss |

| [C₈H₁₀N]⁺ (N-ethyl-N-phenyl) | 120.08 | C₇H₅ClNO |

| [C₇H₅ClNO]⁺ (4-chlorophenyl isocyanate) | 154.01 | C₈H₁₀N |

| [C₇H₅ClN]⁺ (4-chloroaniline related) | 126.01 | C₈H₁₀NO |

| [C₁₃H₁₀ClN₂O]⁺ | 245.05 | C₂H₅ |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Crystal Structure Determination and Conformational Analysis

Single crystal X-ray diffraction (SCXRD) provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles that define the molecule's conformation. While a specific crystal structure for this compound is not publicly available, analysis of analogous structures, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, provides significant insight. researchgate.net

In such structures, the central urea moiety is typically planar. The key conformational features are the dihedral angles between this urea plane and the two aromatic rings. These angles are influenced by steric hindrance and crystal packing forces. Intermolecular hydrogen bonds are a dominant feature in the crystal packing of ureas, commonly forming between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimers. researchgate.net

Table 3: Expected Structural Parameters for this compound from SCXRD

| Parameter | Expected Value/Range | Comment |

| C=O Bond Length | ~1.24 Å | Typical for a urea carbonyl group. |

| C-N Bond Lengths (Urea) | ~1.35 - 1.41 Å | Shorter than a typical C-N single bond due to resonance. |

| Dihedral Angle (Urea Plane / Phenyl Ring) | 20° - 60° | Non-coplanar arrangement is expected to minimize steric clash. researchgate.net |

| N-H···O Hydrogen Bond Length | ~2.1 - 2.2 Å | Strong intermolecular interaction defining the crystal packing. researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phase of a bulk sample. The technique generates a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

PXRD is used to:

Confirm the identity of a synthesized compound by comparing its experimental pattern to a reference pattern calculated from SCXRD data.

Assess the phase purity of a sample, as different polymorphs (crystal forms) of the same compound will produce distinct PXRD patterns.

Monitor phase transitions under different conditions.

A study on a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, demonstrated the use of PXRD to determine its orthorhombic crystal system and unit cell parameters from powder data. researchgate.net This highlights the power of the technique for initial crystallographic assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For this compound, the chromophores are the phenyl ring, the 4-chlorophenyl ring, and the carbonyl group of the urea.

The expected electronic transitions are:

π → π* transitions: These are high-intensity absorptions associated with the aromatic rings. They typically occur below 300 nm. The substitution on the rings (chlorine, urea group) will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.

n → π* transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. This transition is often observed as a shoulder on the tail of the more intense π → π* bands.

Theoretical and experimental studies on similar aromatic compounds confirm these types of transitions. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max Region (nm) | Relative Intensity |

| π → π | Phenyl & 4-Chlorophenyl Rings | 200 - 280 | High |

| n → π | Carbonyl Group (C=O) | 280 - 320 | Low |

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl 1 Ethyl 1 Phenyl Urea Analogues

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of molecular orbitals, particularly the frontier orbitals, is fundamental to understanding a molecule's chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the so-called frontier molecular orbitals. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive. irjweb.com

For example, in a computational study of the herbicide fenuron (B33495), the HOMO and LUMO energy values were determined to be -6.27 eV and -1.0 eV, respectively, resulting in a HOMO-LUMO gap of 5.27 eV. researchgate.net This relatively large gap suggests that fenuron is a stable molecule. researchgate.net The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most susceptible to electrophilic and nucleophilic attack.

Table 1: HOMO-LUMO Energies and Gap for Fenuron

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.27 |

| LUMO | -1.00 |

| HOMO-LUMO Gap | 5.27 |

This data is for the analogous compound fenuron and serves as an illustrative example. researchgate.net

The distribution of charge within a molecule is a key determinant of its physical and chemical properties. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of positive and negative potential. Red regions typically indicate a negative potential, associated with lone pairs of electrons and a tendency for electrophilic attack. Blue regions represent a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Fukui functions are another set of reactivity indices derived from DFT that can be used to predict the most reactive sites in a molecule. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can identify the specific atoms that are most likely to participate in electrophilic, nucleophilic, or radical reactions.

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are often highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This is typically done by constructing a Potential Energy Surface (PES), which is a plot of the molecule's energy as a function of one or more of its geometric parameters, such as dihedral angles.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the motion and interactions of molecules over time. For analogues of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea, MD simulations are instrumental in understanding how they bind to biological targets, such as enzymes or receptors. nih.gov

These simulations can reveal the dynamic behavior of the ligand-receptor complex, highlighting key intermolecular interactions that are crucial for binding affinity and specificity. The urea (B33335) moiety itself is a potent hydrogen bond donor and acceptor, and MD simulations can map the stability and geometry of these hydrogen bonds with amino acid residues in a binding pocket. nih.gov For instance, studies on similar diarylurea compounds demonstrate their capacity to form hydrogen bonds with residues like Aspartate (Asp). nih.gov

| Interaction Type | Key Functional Group (Ligand) | Potential Interacting Residue (Protein) | Significance in Binding |

|---|---|---|---|

| Hydrogen Bonding | Urea (NH, C=O) | Aspartic Acid, Glutamic Acid | Crucial for anchoring the ligand in the binding site. nih.govnih.gov |

| Hydrophobic Interactions | Phenyl, Chlorophenyl Rings | Phenylalanine, Leucine, Valine | Contributes significantly to binding affinity and specificity. nih.gov |

| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the ligand-receptor complex through aromatic ring stacking. |

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of unsynthesized analogues and optimizing lead compounds. For derivatives of this compound, QSAR models can predict their potential efficacy as, for example, enzyme inhibitors or receptor modulators. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be categorized from 0D to 3D and beyond, representing different aspects of the molecule:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA). nih.govmdpi.com

3D Descriptors: Parameters derived from the three-dimensional conformation of the molecule, such as molecular volume and surface area. nih.gov

Once calculated, these descriptors are used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms like Random Forest) that relates them to the experimentally determined biological activity (e.g., IC₅₀). nih.govmdpi.com Successful QSAR models can identify which physicochemical properties are most influential for the desired activity. For instance, a model might reveal that higher lipophilicity and a specific number of rotatable bonds are beneficial for the activity of a series of phenylurea compounds. nih.govmdpi.com

Complementary to QSAR, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This "pharmacophore" serves as a 3D query for virtual screening of large chemical databases to find novel, structurally diverse compounds that fit the model and are likely to be active.

| Descriptor | Type | Typical Influence on Activity |

|---|---|---|

| LogP (Partition Coefficient) | Physicochemical | Influences membrane permeability and hydrophobic interactions. nih.gov |

| Topological Polar Surface Area (TPSA) | Topological | Relates to hydrogen bonding potential and permeability. nih.gov |

| Molecular Weight | Constitutional | Affects overall size and fit within the binding pocket. nih.gov |

| Number of Rotatable Bonds | Topological | Correlates with conformational flexibility. nih.govmdpi.com |

| Dipole Moment | Electronic | Influences polar interactions with the target. |

Thermochemical Properties and Stability Calculations

The inherent stability and thermochemical properties of a compound are critical for its viability, storage, and behavior under various conditions. Computational chemistry, particularly quantum mechanics methods like Density Functional Theory (DFT), provides a robust framework for calculating these properties for analogues of this compound. researchgate.net

These calculations can predict key thermochemical parameters such as:

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation: Determines the spontaneity of the compound's formation.

Bond Dissociation Energies: Helps to identify the weakest bonds in the molecule, providing insight into potential degradation pathways.

For example, theoretical calculations can be employed to study the photodegradation of phenylurea herbicides, a class of compounds related to the subject of this article. digitellinc.com By modeling the molecule in its ground and excited states, researchers can predict its photostability and identify the likely pathways through which it might break down upon exposure to light. digitellinc.com

Furthermore, vibrational frequency analysis, a standard output of DFT calculations, can be used to confirm that a calculated structure corresponds to a stable energy minimum. researchgate.net These computed frequencies can also be compared with experimental spectroscopic data (e.g., from FT-IR and FT-Raman) to validate the computational model. researchgate.netamanote.com The small discrepancies often observed between calculated and experimental values are typically attributed to the fact that theoretical calculations often model the molecule in a gaseous phase, whereas experiments are conducted in a solid or solution phase. researchgate.net

| Property | Computational Method | Insight Provided |

|---|---|---|

| Heat of Formation | DFT, Ab initio | Indicates the energetic stability of the molecule. |

| Vibrational Frequencies | DFT, HF | Confirms structural stability and allows for comparison with experimental IR/Raman spectra. researchgate.net |

| HOMO-LUMO Gap | DFT | Relates to chemical reactivity and electronic excitation properties. |

| Bond Dissociation Energy | DFT | Predicts molecular stability and potential degradation pathways. digitellinc.com |

| First Hyperpolarizability | DFT, HF | Measures the non-linear optical response of the molecule. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of N,n,n Trisubstituted Phenylureas

General Reaction Pathways of Urea (B33335) Derivatives

The urea functional group is a versatile scaffold that can undergo several types of reactions. Its reactivity is influenced by the nature of the substituents on the nitrogen atoms.

Nucleophilic Addition Reactions

Urea derivatives can be synthesized through nucleophilic addition reactions. One-pot, multi-component reactions, such as the Ugi five-component reaction, provide an efficient route to complex urea derivatives under solvent-free conditions. This method involves the sequential mixing of starting materials to maximize bond formation and generate molecular diversity.

The classical approach to urea synthesis involves the reaction of amines with phosgene (B1210022) or its equivalents, which proceeds through an isocyanate intermediate. This isocyanate then reacts with another amine in a nucleophilic addition to form the urea linkage. nih.gov This methodology is widely used for preparing N,N-disubstituted or N,N,N'-trisubstituted unsymmetrical ureas. nih.gov Alternative, more environmentally friendly methods utilize reagents like N,N'-carbonyldiimidazole or employ rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements to generate the isocyanate intermediate in situ. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The aromatic rings of phenylureas can undergo both electrophilic and nucleophilic substitution reactions, with the urea substituent influencing the regioselectivity and reactivity.

Electrophilic Aromatic Substitution:

The urea group, specifically the -NH-C(=O)-N(R)Ph moiety, is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS). This is due to the lone pair of electrons on the nitrogen atom attached to the phenyl ring, which can be delocalized into the ring, stabilizing the arenium ion intermediate formed during the attack of an electrophile. The general mechanism for EAS involves two main steps:

Attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or σ-complex). masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore the aromaticity and yield the substituted product. masterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comuomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution:

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

In the context of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea, the chlorine atom on one of the phenyl rings can act as a leaving group. The presence of other substituents on the ring would influence its reactivity towards nucleophiles. For an SNAr reaction to be favorable, the aromatic ring needs to be activated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. wikipedia.org

Oxidation and Reduction Processes

Phenylurea compounds can undergo oxidation and reduction reactions under specific conditions. The transformation of phenylurea herbicides in the environment often involves oxidative processes. For example, the oxidation of phenylureas can be induced by excited triplet states of dissolved organic matter in sunlit natural waters. The kinetics of these reactions suggest that the rates are primarily determined by the bimolecular rate constant for electron transfer from the phenylurea to the oxidizing species.

The electrochemical oxidation of phenylurea herbicides has also been studied to mimic their environmental degradation pathways. These studies have led to the identification of various oxidation products, providing insights into the transformation mechanisms.

Rearrangement Reactions (e.g., Benzhydryl-Phenylurea Formation via Unexpected Pathways)

An interesting and unexpected rearrangement reaction has been observed during the microwave-enhanced synthesis of hydantoins from the reaction of substituted benzils with substituted phenylureas. This reaction leads to the formation of 1-benzhydryl-3-phenyl-ureas instead of the expected hydantoin (B18101) products. nih.govrsc.org

This novel transformation provides a direct synthetic route to this class of substituted ureas. It has been demonstrated that this rearrangement is specific to phenylurea derivatives, as other ureas like benzylurea (B1666796) or phenethylurea (B1617125) yield the corresponding 3-substituted hydantoins under the same conditions. nih.govrsc.org The proposed mechanism for this rearrangement likely involves a series of steps initiated by the interaction of the phenylurea with the benzil (B1666583) under microwave irradiation, leading to a molecular reorganization to form the stable benzhydryl-phenylurea structure.

Other rearrangement reactions, such as the Hofmann, Curtius, and Lossen rearrangements, are also relevant in the chemistry of urea derivatives, primarily as methods to generate isocyanate intermediates for urea synthesis. nih.gov

Hydrolysis and Condensation Reactions

Hydrolysis:

The hydrolysis of phenylureas is a significant degradation pathway and has been studied under various conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and buffer concentration. researchgate.net

In acidic media, an addition-elimination mechanism is proposed, with the rate-determining step being the attack of water on the N-protonated substrate. researchgate.net In basic media (pH 12-14), the hydrolysis mechanism also follows an addition-elimination pathway. rsc.org At very high pH, the formation of an unreactive conjugate base of the phenylurea can lead to a leveling off of the reaction rate. rsc.org

Kinetic studies suggest that the hydrolysis of phenylureas can proceed through a zwitterionic intermediate to form a phenylisocyanate, which is then further hydrolyzed. researchgate.net The formation of this intermediate can be catalyzed by bifunctional acid-base buffers. researchgate.net

Enzymatic hydrolysis of phenylureas has also been documented. For instance, the herbicide linuron (B1675549) can be hydrolyzed by an aryl acylamidase from Bacillus sphaericus, cleaving the carbonyl-aniline bond to form 3,4-dichloroaniline (B118046), carbon dioxide, and N,O-dimethylhydroxylamine. nih.gov

Condensation Reactions:

Urea and its derivatives are important substrates in condensation reactions to form various heterocyclic compounds. A notable example is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. mdpi.comnih.gov This reaction is typically acid-catalyzed and can be promoted by various catalysts, including Brønsted and Lewis acids. mdpi.com

Kinetics and Mechanistic Studies of Specific Reactions (e.g., Nitrosation)

The reaction of phenylureas with nitrous acid has been a subject of detailed kinetic and mechanistic investigations. The nitrosation of phenylurea in acidic solution does not directly lead to the expected N-nitroso compound. Instead, the proposed mechanism involves a rapid pre-equilibrium step where the urea oxygen atom is attacked by the nitrosating agent (NO⁺) to form an O-nitroso intermediate. mdpi.com

This initial O-nitrosation is followed by two parallel pathways, both of which are rate-controlled by the loss of a proton from the O-nitroso intermediate. mdpi.com

One pathway leads to the formation of a secondary N-nitrosophenylurea through rearrangement.

The other pathway, after a series of fast steps involving another molecule of the nitrosating agent, yields a benzenediazonium (B1195382) ion. mdpi.com

Table of Reaction Parameters for the Nitrosation of Phenylurea Derivatives

| Phenylurea Derivative | Reaction Condition | Key Mechanistic Step | Products | Kinetic Finding |

| Phenylurea | Aqueous perchloric acid, 25 °C | Initial O-nitrosation followed by proton loss | N-nitrosophenylurea, Benzenediazonium ion | Rate is controlled by proton loss from the O-nitroso intermediate. mdpi.com |

| 2,4,6-Trimethylphenylurea | Aqueous perchloric acid, 25 °C | Analogous to phenylurea | N-nitroso-2,4,6-trimethylphenylurea, 2,4,6-Trimethylbenzenediazonium ion | Mechanism is analogous to phenylurea; provides further evidence for O-nitrosation. |

| 4-Bromophenylurea | Aqueous perchloric acid, 25 °C | Initial O-nitrosation | N-nitroso-4-bromophenylurea, 4-Bromobenzenediazonium ion | The rate-determining step for the formation of the diazonium ion is not solely proton loss. |

Environmental Fate and Degradation Pathways of Phenylurea Compounds

Biotic Degradation Mechanisms

The biodegradation of phenylurea herbicides in soil and aquatic environments is a critical process that dictates their environmental persistence and potential for contamination. oup.comresearchgate.net This breakdown is primarily mediated by a diverse range of soil microorganisms, including bacteria and fungi, which utilize these compounds as a source of carbon and energy. oup.com

A wide array of microorganisms has been identified with the capability to degrade phenylurea herbicides. The degradation is often initiated by fungi, which partially transform the parent compound into metabolites that are then more readily metabolized by bacteria. oup.comoup.com This suggests a synergistic relationship, or consortial mineralization, between fungal and bacterial populations in the complete breakdown of these herbicides. oup.com

Several bacterial genera have been shown to be effective in degrading phenylureas. For instance, Arthrobacter sp. N2 has demonstrated the ability to degrade diuron (B1670789), chlorotoluron, and isoproturon (B30282). nih.govnih.gov Similarly, strains of Sphingomonas and Diaphorobacter have been identified as capable of metabolizing various phenylurea compounds. acs.orgresearchgate.net The efficiency of degradation can be influenced by the specific bacterial strain and the chemical structure of the herbicide. nih.gov For example, the presence of an isopropyl group, as seen in isoproturon, can sometimes slow down the rate of biotransformation. nih.gov

Fungi also play a significant role in the initial breakdown of phenylurea herbicides. Species such as Aspergillus niger, Cunninghamella elegans, Mortierella isabellina, and Rhizoctonia solani are known to partially degrade these compounds. oup.comoup.comnih.gov The metabolites produced by fungal activity can then be further degraded by soil bacteria. oup.com

Below is a table summarizing some of the microorganisms involved in the degradation of common phenylurea herbicides.

| Microorganism Type | Genus/Species | Phenylurea Herbicides Degraded | Reference |

| Bacterium | Arthrobacter globiformis | Diuron, Linuron (B1675549), Monolinuron, Metoxuron, Isoproturon | oup.com |

| Bacterium | Sphingomonas sp. | Isoproturon, Diuron, Chlortoluron | researchgate.net |

| Bacterium | Diaphorobacter sp. | Linuron, Diuron, Chlortoluron, Fluometuron, Siduron | acs.org |

| Bacterium | Ochrobactrum anthropi | Diuron, Linuron, Chlortoluron, Fluometuron, Isoproturon | nih.gov |

| Fungus | Aspergillus niger | Isoproturon, 3,4-dichloroaniline (B118046) | oup.comnih.gov |

| Fungus | Cunninghamella elegans | Phenylurea herbicides | oup.comoup.com |

| Fungus | Mortierella isabellina | Phenylurea herbicides, 3,4-dichloroaniline | oup.comnih.gov |

| Fungus | Rhizoctonia solani | Isoproturon | oup.com |

A primary and often rate-limiting step in the microbial degradation of many phenylurea herbicides is N-dealkylation. nih.gov This process involves the sequential removal of alkyl groups (such as methyl or methoxy (B1213986) groups) from the nitrogen atoms of the urea (B33335) side chain. oup.comoup.com For N,N-dimethyl-substituted phenylureas like diuron, this proceeds through stepwise N-demethylation to form monomethyl and then fully demethylated derivatives. oup.comresearchgate.net For instance, the degradation of isoproturon is initiated by mono-N-demethylation to produce 3-(4-isopropylphenyl)-1-methylurea (MDIPU). nih.gov

This initial transformation is catalyzed by specific enzymes, such as the N-demethylase PdmAB identified in Sphingobium sp. strain YBL2, which is capable of acting on a range of N,N-dimethyl-substituted phenylureas. nih.gov Similarly, for N-methoxy-N-methyl-substituted compounds like linuron, the degradation involves both N-demethylation and N-demethoxylation. oup.comoup.com These dealkylation reactions increase the polarity of the molecules, which can affect their mobility and subsequent degradation.

Following N-dealkylation, or in some cases as an initial step, the amide bond of the phenylurea molecule is cleaved through hydrolysis. oup.comoup.com This reaction yields the corresponding substituted aniline (B41778) and other intermediates. For example, the hydrolysis of diuron produces 3,4-dichloroaniline (3,4-DCA). nih.govdntb.gov.ua

This hydrolytic cleavage can be carried out directly by certain bacteria, such as Arthrobacter globiformis D47, which can transform several phenylurea herbicides directly into their respective aniline derivatives. oup.com The enzymes responsible for this are known as phenylurea hydrolases. researchgate.net The resulting aniline derivatives are often more toxic than the parent herbicides but are typically further degraded by other microorganisms in the soil. nih.govnih.govresearchgate.net For instance, some fungi can acetylate 3,4-dichloroaniline to the less toxic 3,4-dichloroacetanilide. nih.gov

The aniline derivatives produced from the degradation of halogenated phenylureas undergo further transformation, which often involves dehalogenation and hydroxylation of the aromatic ring. dntb.gov.ua Dehalogenation, the removal of halogen atoms (like chlorine), is a crucial step in the detoxification process. This can occur through oxidative reactions catalyzed by enzymes such as dioxygenases. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group to the aromatic ring, is a common reaction in the microbial catabolism of aromatic compounds. nih.gov This process, often catalyzed by ring-hydroxylating dioxygenases, makes the aromatic ring more susceptible to cleavage. nih.gov For example, 3,4-dichloroaniline can be metabolized through pathways involving both dehalogenation and hydroxylation, eventually leading to the formation of dichlorocatechol. dntb.gov.ua Hydroxylation can also occur on alkyl side chains of the aromatic ring. oup.com

The final stage in the complete biodegradation of phenylurea herbicides is the cleavage of the aromatic ring. oup.com Following hydroxylation, the resulting catechols (aromatic diols) are susceptible to enzymatic ring fission by dioxygenase enzymes. nih.govrsc.org This opens up the aromatic ring, converting the cyclic structure into aliphatic intermediates. nih.gov

There are two main types of ring cleavage: ortho-cleavage and meta-cleavage, which occur at different positions relative to the hydroxyl groups on the ring. rsc.org The resulting linear molecules, typically dicarboxylic acids and other small organic acids, can then be readily utilized by microorganisms and enter central metabolic pathways, leading to their complete mineralization to carbon dioxide, water, and inorganic ions. oup.comresearchgate.net

Abiotic Degradation Mechanisms

While biotic processes dominate the degradation of phenylurea herbicides in soil, abiotic mechanisms can also contribute to their transformation, particularly in aqueous environments and on surfaces exposed to sunlight. oup.com These processes are generally slower than microbial degradation under typical environmental conditions. oup.com

Photochemical degradation, or photolysis, can occur when phenylurea herbicides are exposed to sunlight. oup.com This process can lead to partial degradation, creating various transformation products. oup.com Studies on compounds like monuron (B1676734) have shown that photodecomposition can involve demethylation and other oxidative reactions. acs.org

Chemical oxidation by reactive species such as hydroxyl radicals (•OH) can also contribute to the degradation of phenylureas in water. researchgate.netnih.gov These reactions can be initiated by sunlight in the presence of natural photosensitizers like dissolved organic matter. nih.gov Oxidation processes can involve hydroxylation of the aromatic ring, N-dealkylation, and cleavage of the urea side chain. nih.govresearchgate.net For instance, the reaction of diuron with hydroxyl radicals leads to dechlorination and the formation of various hydroxylated by-products. researchgate.net However, phenylurea herbicides are generally stable to chemical hydrolysis in aqueous solutions within a typical environmental pH range of 4 to 10. oup.com

Photo-induced Transformation

Photo-induced transformation, or photolysis, is a critical pathway for the degradation of many phenylurea herbicides in the aquatic environment. acs.org This process involves the breakdown of the molecule by solar radiation. mdpi.com The photochemical behavior of phenylurea herbicides is largely dependent on the substituents present on the aromatic ring and the urea moiety. researchgate.net

Oxidative Degradation Processes (e.g., Advanced Oxidation Processes)

Oxidative degradation is another major route for the transformation of phenylurea compounds in the environment. Advanced Oxidation Processes (AOPs) are particularly effective for the removal of these persistent organic pollutants from water. researchgate.netredalyc.org AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, often at a diffusion-controlled rate. researchgate.netwikipedia.org

Common AOPs used for the degradation of phenylurea herbicides include:

UV/H₂O₂: The combination of ultraviolet radiation and hydrogen peroxide.

O₃/H₂O₂: The use of ozone in conjunction with hydrogen peroxide.

Fenton and Photo-Fenton Systems: These processes utilize iron salts and hydrogen peroxide, with the photo-Fenton system being enhanced by UV light. researchgate.net

Heterogeneous Photocatalysis: This method often employs a semiconductor catalyst like titanium dioxide (TiO₂) under UV irradiation to generate reactive oxygen species. researchgate.netnih.gov

The efficiency of these processes can be influenced by the specific structure of the phenylurea compound. For example, in heterogeneous photocatalysis, the rate of decomposition has been observed to decrease as the number of chlorine atoms in the molecule increases. nih.gov Conversely, ozonation has been found to be more effective for fenuron (B33495) compared to the chlorinated compounds monuron and diuron. nih.gov The combination of different AOPs, such as adding ozone to UV-irradiated solutions, can significantly enhance the initial degradation rates. nih.gov

Identification and Structural Elucidation of Degradation Products and Intermediates

The degradation of phenylurea herbicides results in the formation of various transformation products and intermediates. The identification of these compounds is crucial for understanding the complete degradation pathway and assessing any potential risks associated with their formation, as some metabolites can be more toxic than the parent compound. nih.gov

Common degradation pathways for phenylurea herbicides involve modifications to both the urea side chain and the phenyl ring. These include:

N-Dealkylation/N-Demethylation: This is a frequent initial step, involving the removal of alkyl or methyl groups from the nitrogen atoms of the urea moiety. acs.orgnih.gov For isoproturon, this leads to the formation of 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and subsequently 3-(4-isopropylphenyl)-urea (DDIPU). researchgate.net

Hydroxylation: The addition of a hydroxyl group to the aromatic ring is a common reaction, often initiated by hydroxyl radicals in oxidative processes. nih.gov

Dechlorination: The removal of chlorine atoms from the phenyl ring is another key transformation, particularly in photocatalytic degradation. nih.gov

Hydrolysis of the Urea Bridge: This leads to the cleavage of the urea structure, often resulting in the formation of corresponding anilines, such as 3,4-dichloroaniline (3,4-DCA) from diuron. nih.govoup.com

Based on these established pathways for related compounds, the degradation of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea can be expected to produce a series of intermediates.

Interactive Table: Potential Degradation Products of this compound

| Parent Compound | Potential Degradation Product | Anticipated Formation Pathway |

| This compound | 3-(4-Hydroxyphenyl)-1-ethyl-1-phenyl-urea | Hydroxylation/Dechlorination |

| This compound | 1-(4-Chlorophenyl)-3-ethylurea | De-phenylation |

| This compound | 1-(4-Chlorophenyl)-3-phenylurea | De-ethylation |

| This compound | 4-Chloroaniline | Hydrolysis of urea bridge |

| This compound | N-Ethylaniline | Hydrolysis of urea bridge |

Factors Influencing Environmental Transformation Rates

The rate at which this compound and related compounds are transformed in the environment is not constant but is influenced by a complex interplay of various factors. acs.org These factors can be broadly categorized as properties of the compound itself, characteristics of the environmental matrix (such as soil or water), and the prevailing environmental conditions.

Key influencing factors include:

Chemical Structure: The specific substituents on both the phenyl ring and the urea group play a significant role. nih.gov The degree of chlorination, the size and nature of the N-alkyl substituents, and their position on the ring affect the compound's reactivity and susceptibility to degradation. nih.gov For instance, the presence of an isopropyl group can create steric hindrance, slowing down microbial degradation. nih.gov Lipophilicity also influences transformation rates in soil suspensions. acs.orgnih.gov

Soil Properties: In soil environments, adsorption is a critical factor. Generally, a higher rate of transformation is observed with lower adsorption to soil particles. acs.orgnih.gov Soil type, organic matter content, and pH can all affect the bioavailability and degradation of phenylurea herbicides.

Microbial Activity: The presence and activity of specific microorganisms are paramount for biodegradation. nih.gov The transformation is often dependent on the substrate specificities of the enzymes produced by these microorganisms. acs.org Enhanced degradation has been noted in soils with a history of repeated application of these herbicides, suggesting microbial adaptation. researchgate.net

Environmental Conditions: Abiotic factors such as temperature, pH, and the intensity of sunlight significantly impact transformation rates. nih.gov For example, photodegradation is directly related to light exposure. The presence of other substances in water, such as dissolved organic matter or nitrates, can either inhibit or promote photo-induced transformations. nih.gov

Interactive Table: Summary of Factors Influencing Phenylurea Transformation Rates

| Factor Category | Specific Factor | Influence on Transformation Rate | Supporting Evidence |

| Compound Properties | Substitution Patterns | Influences reactivity and microbial substrate specificity. nih.gov | Different degradation rates observed for diuron, linuron, and isoproturon. nih.gov |

| Lipophilicity | Increased rates in soil suspensions with higher lipophilicity. acs.org | Correlates with partitioning behavior in soil-water systems. | |

| Degree of Chlorination | Can decrease the rate of photocatalytic degradation. nih.gov | Affects electronic properties and susceptibility to oxidative attack. | |

| Environmental Matrix | Soil Adsorption | Rates generally increase with decreasing adsorption. acs.orgnih.gov | Bioavailability is reduced when compounds are strongly sorbed to soil particles. |

| Water Composition | Presence of sensitizers (e.g., humic acids, nitrates) can accelerate photodegradation. acs.orgacs.org | These substances absorb light and produce reactive species that degrade the herbicide. | |

| pH | Affects both chemical stability and the rate of photodegradation. nih.gov | Can alter the speciation of the compound and the activity of catalysts. | |

| External Conditions | Microbial Population | Type and enzymatic capability of microorganisms determine biodegradation pathways and rates. nih.gov | Specific bacterial strains show varying abilities to degrade different phenylureas. nih.gov |

| Sunlight/UV Radiation | Essential for photo-induced transformation. nih.gov | The primary energy source for photolysis and photocatalysis. | |

| Temperature | Influences the kinetics of chemical and biological degradation reactions. nih.gov | Higher temperatures generally lead to faster reaction rates. |

Structure Property/interaction Relationships of 3 4 Chlorophenyl 1 Ethyl 1 Phenyl Urea Derivatives

Examination of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of phenylurea compounds are significantly influenced by the nature and position of substituents on the aromatic rings. The subject compound, 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea, possesses a chlorine atom on one phenyl ring, which modifies its electronic properties and, consequently, its reactivity.

Research into a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues, which are structurally similar to the target compound, reveals key insights into how substituents affect molecular interactions, in this case with the CB₁ receptor. nih.gov In these studies, various electron-donating and electron-withdrawing groups were introduced onto the phenyl ring of the phenethyl moiety. The findings indicate a strong preference for electron-withdrawing substituents at the 3-position of the phenyl ring for potent allosteric modulation. nih.gov For instance, substitutions with chloro, fluoro, or methyl groups at the 3-position enhanced potency, while substitutions at the 4-position were generally less effective. nih.gov

This suggests that the electronic landscape of the phenyl ring, as altered by substituents, is a critical determinant of the molecule's ability to interact with biological targets. The electron-withdrawing nature of the chlorine atom in this compound would similarly be expected to influence its reactivity in various chemical and biological contexts.

In a separate study on phenyl urea (B33335) derivatives as potential IDO1 inhibitors, a strong preference for para-substitution on the phenyl ring was observed. nih.gov Halogen substituents such as fluorine, chlorine, and bromine at the para-position resulted in similar inhibitory activity, while larger alkyl groups led to a loss of activity. nih.gov These results underscore that both the electronic nature and the size of the substituent are crucial factors governing the molecule's biological reactivity. nih.gov

The stability of these compounds is also a key consideration. In vitro metabolic stability studies on 3-(4-chlorophenyl)-1-(phenethyl)urea derivatives showed that compounds with chloro- and methyl-substituents had relatively low stability in rat liver microsomes. nih.gov

Table 1: Effect of Phenyl Ring Substituents on the Potency of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogues nih.gov

| Compound | Substituent on Phenethyl Phenyl Ring | Potency (pIC₅₀) |

|---|---|---|

| 4 | None | 7.30 |

| 17 | 3-Methyl | 7.52 |

| 20 | 3,5-Dimethyl | 7.54 |

| 31 | 3-Chloro | 7.52 |

| 37 | 3,5-Dichloro | 7.62 |

| 38 | 2,4-Dichloro | <6.5 |

Table 2: In Vitro Metabolic Stability of Selected 3-(4-chlorophenyl)-1-(phenethyl)urea Derivatives nih.gov

| Compound | Half-life (t₁/₂, min) | Clearance (Cₗ, µL/min/mg) |

|---|---|---|

| 17 (3-Methyl) | 15.6 | 99.4 |

| 31 (3-Chloro) | 15.5 | 100.2 |